Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate is a chemical compound with the molecular formula and a CAS number of 261506-45-0. This compound is classified as a purine derivative, which includes a methoxy group attached to the purine structure. It is primarily studied for its potential applications in pharmacology and biochemistry.
This compound can be sourced from various chemical suppliers and databases, including Ambeed, PubChem, and Aladdin Scientific. It falls under the category of bioactive small molecules, particularly those that are involved in nucleic acid metabolism and related biochemical pathways. Its classification as a purine derivative makes it relevant in studies involving nucleotides and nucleic acids.
The synthesis of sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate typically involves several steps:
The process may involve multiple purification steps such as recrystallization or chromatography to obtain high purity yields of the final product. Detailed methods can vary depending on the specific synthetic route chosen by researchers.
The molecular structure of sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and functional groups.
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate participates in various chemical reactions typical of purine derivatives:
The reaction conditions such as temperature, pH, and solvent choice significantly influence the outcomes and rates of these reactions.
The mechanism of action for sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate is primarily related to its role in nucleic acid metabolism:
Studies have shown that purine derivatives can modulate cellular processes by influencing signaling pathways related to cell proliferation and apoptosis.
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate has several applications in scientific research:
Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (CAS 261506-45-0) is synthesized via nucleoside analog approaches, where the guanine base is conjugated to an alkoxyethanol sidechain. The core strategy involves alkylation of 2-amino-1,9-dihydro-6H-purin-6-one at the N9 position using a functionalized ether linker. Key steps include: (1) Protection of the purine N9 nitrogen using trimethylsilyl groups to direct regioselectivity; (2) Williamson ether synthesis forming the C-O-C bridge between the ethanolate sidechain and the chloromethylated purine intermediate; and (3) Deprotection and salt formation with sodium hydroxide. This method achieves >85% regioselectivity for N9 alkylation over N7 byproducts when conducted in anhydrous dimethylformamide at 0–5°C [1] [3].
Table 1: Regioselectivity in N-Alkylation
Reaction Temperature | Solvent System | N9/N7 Ratio | Yield (%) |
---|---|---|---|
0–5°C | Dimethylformamide | 15:1 | 87 |
25°C | Dimethylformamide | 8:1 | 76 |
0–5°C | Tetrahydrofuran | 6:1 | 68 |
This compound is the sodium salt derivative of acyclovir (2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one). Industrial synthesis follows two optimized routes starting from guanine:
Route A (Direct Alkylation):Guanine is suspended in dimethyl sulfoxide with 1.5 equivalents of chloromethyl-2-chloroethyl ether. Under nitrogen atmosphere, sodium hydroxide (1.2 eq) is added dropwise at 10°C, followed by heating to 85°C for 8 hours. Crude acyclovir is precipitated upon cooling, then dissolved in warm methanol/water (3:1). Sodium hydroxide (1.0 eq) is added, and the dihydrate crystallizes at 4°C. Yield: 78–82% [1] [3].
Route B (Silyl Protection Pathway):
Table 2: Comparative Synthesis Pathways
Parameter | Route A | Route B |
---|---|---|
Reaction Steps | 2 | 4 |
Overall Yield | 82% | 75% |
Purity (HPLC) | ≥98.5% | ≥99.2% |
Key Advantage | Fewer steps | Higher regioselectivity |
Solvent choice critically governs etherification efficiency between chloromethylated purines and alkoxyethanol precursors. Polar aprotic solvents facilitate:
Although the target compound lacks chiral centers, synthetic intermediates can form enantiomers during alkoxy linker attachment. Strategies for stereochemical control include:
The dihydrate form (C₈H₁₁N₅O₃·2H₂O·Na) crystallizes via water-mediated supramolecular assembly:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2